c-Myc Peptide
Description
Primary Sequence Analysis of c-Myc Epitope
The this compound is a 10-residue fragment (EQKLISEEDL) corresponding to amino acids 410–419 of the human c-Myc protein. This sequence is located within the C-terminal domain of c-Myc, a region critical for its transcriptional regulatory functions. The primary structure features a high density of charged residues, including four glutamic acid (Glu) residues and one aspartic acid (Asp), which contribute to its solubility and electrostatic interactions. The central motif—Leu-Ile-Ser—introduces hydrophobic and polar characteristics, potentially influencing its conformational flexibility and binding specificity.
Notably, this sequence is conserved across species and corresponds to an α-helical segment in the full-length protein. The peptide’s design as a synthetic epitope leverages its unique sequence to compete with c-Myc-tagged fusion proteins for antibody binding, a property validated in immunoblotting and immunoassay applications. Sequence alignment studies confirm that this region does not overlap with the v-Myc oncoprotein, ensuring specificity in antibody-based detection systems.
Three-Dimensional Conformational Dynamics
The this compound exhibits context-dependent conformational plasticity. In isolation, nuclear magnetic resonance (NMR) studies reveal a predominantly disordered structure in aqueous solution, characteristic of intrinsically disordered regions. However, upon binding to its heterodimeric partner MAX or in the presence of DNA, the peptide adopts a stable α-helical conformation. This structural transition is mediated by the helix-loop-helix (HLH) and leucine zipper (LZ) motifs in the C-terminal domain, which facilitate dimerization and DNA recognition.
X-ray crystallography of the c-Myc:MAX complex demonstrates that residues 410–419 form part of the leucine zipper interface, with the Glu and Asp side chains participating in salt bridges that stabilize the dimer. Circular dichroism (CD) spectroscopy further corroborates these findings, showing a shift from random coil to helical structure upon interaction with small-molecule inhibitors or binding partners. For example, the carbazole derivative 10074-A4 induces helical propensity in the peptide, as evidenced by a reduction in negative ellipticity at 205 nm and the emergence of a characteristic α-helical CD signature.
Intriguingly, the basic region upstream of the peptide (residues 353–409) exhibits intrinsic helical propensity even in the absence of MAX or DNA, suggesting a conformational selection mechanism for molecular recognition. This preformed structural element may reduce the entropic cost of binding, enabling efficient heterodimerization and DNA engagement.
Epitope-Antibody Binding Domain Mapping
The this compound serves as the epitope for the widely used monoclonal antibody 9E10, which targets the EQKLISEEDL sequence. Epitope mapping via X-ray crystallography and competitive immunoassays confirms that antibody binding requires the intact peptide sequence, with particular emphasis on the central Ile-Ser-Glu-Glu (ISEEDL) motif. Structural studies of antibody-antigen complexes reveal that the peptide adopts a helical conformation when bound to 9E10, with complementary determining regions (CDRs) of the antibody forming hydrogen bonds with Glu411, Ser415, and Asp418.
Notably, the 9E10 antibody does not recognize endogenous c-Myc under physiological conditions due to steric hindrance caused by dimerization of the full-length protein. This property makes it uniquely suited for detecting overexpressed or epitope-tagged c-Myc variants in experimental systems. Competition assays using the synthetic peptide demonstrate dose-dependent inhibition of antibody binding, with half-maximal inhibition observed at concentrations of 5–10 µg/ml.
The epitope overlaps functionally with regions critical for c-Myc’s autosuppressive activity and cooperation with Ras oncogenes. Residues 354–433, which encompass the peptide, are essential for transcriptional repression and transformation assays, highlighting the interplay between structural motifs and biological function. This duality underscores the peptide’s utility as both a research tool and a subject of mechanistic studies into c-Myc’s oncogenic potential.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[(2-amino-4-carboxybutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJJJFQQRDOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of c-Myc Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting group (usually Fmoc) is removed using a base like piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Post-Translational Modifications (PTMs)
PTMs regulate c-Myc’s transcriptional activity, protein stability, and binding partners. The following table summarizes major PTMs identified in experimental studies:
Synthetic Modifications for Functional Studies
Flow-based peptide synthesis enables the incorporation of multiple PTMs into c-Myc sequences (up to 84 amino acids). Key advancements include:
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Simultaneous Multi-PTM Incorporation : Peptides with up to seven PTMs (e.g., phosphorylation, N ε-methylation, glycosylation) were synthesized, achieving >90% purity .
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Phosphorylation Efficiency : Five phosphorylation sites introduced in a single MYC transactivation domain (TAD) peptide yielded 85% isolation efficiency .
Table 1: Synthetic MYC Peptide Libraries
Chemical Interactions with Small Molecules
c-Myc’s disordered regions undergo conformational changes upon binding to inhibitors or co-solvents:
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Benzene-Induced Compaction : Molecular dynamics (MD) simulations revealed that benzene shifts the radius of gyration (R<sub>g</sub>) of residues 101–150 from 5–35 Å to 5–15 Å, stabilizing a compact conformation .
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Fluorescence Quenching : Tryptophan fluorescence in c-Myc peptides (e.g., residue Trp910) decreases linearly with inhibitor binding (e.g., F0909-0360), confirming direct interaction .
Key Findings :
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Hydrophobic probes (benzene, propane) enhance compact conformations, while hydrophilic probes (methanol) have minimal effects .
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Inhibitors like 10074-G5 reduce c-Myc levels by 60–70% in prostate cancer cells via phosphorylation-dependent degradation .
Stability Modulation via PTM Crosstalk
Phosphorylation-acetylation crosstalk directly impacts c-Myc’s half-life:
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Acetylation at Lys148/157 : Blocks ubiquitination, increasing half-life from 20 to >45 minutes .
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Phosphorylation at Ser62 : Prevents GSK-3β-mediated Thr58 phosphorylation, stabilizing c-Myc in malignant cells .
Equation : Stability () correlates with PTM status:
Functional Assays and Binding Studies
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NMR Spectroscopy : Phosphorylated MYC TAD peptides show 3-fold weaker binding to Bin1 compared to unmodified counterparts .
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Mass Spectrometry : Native MS confirmed that glycosylation at Thr58 reduces Bin1 binding affinity by 40% .
This synthesis of chemical reactions underscores the complexity of c-Myc regulation and provides a framework for targeting its oncogenic activity through PTM-specific interventions.
Scientific Research Applications
Peptide-Based Therapeutics
Recent research has developed peptide-based strategies to inhibit c-Myc function:
- IDP-121 : This peptide targets the c-Myc protein with high specificity and stability. It utilizes stapling technology to enhance cell permeability and stability, allowing for effective nuclear delivery. IDP-121 has shown a binding affinity significantly higher than that of the natural c-Myc/MAX interaction, enabling it to displace MAX from its binding site .
- Peptide Nuclear Delivery Device : A novel approach using a truncated form of a peptide coupled with c-Myc inhibitors has demonstrated efficient delivery into the nucleus. This method successfully down-regulated several c-Myc target genes without affecting housekeeping gene expression .
Conformational Switch Targeting
Recent studies have identified a conformational switch within the c-Myc protein that can be targeted for therapeutic purposes. By locking this segment in an inactive state, researchers aim to inhibit its function and potentially reduce cancer progression . This strategy could lead to the development of small molecules that either disrupt interactions between c-Myc and its partners or maintain it in an inactive conformation.
Cellular Metabolism Regulation
c-Myc is integral to cellular metabolism, influencing mitochondrial biogenesis and metabolic pathways:
- Mitochondrial Biogenesis : c-Myc promotes the expression of genes involved in mitochondrial function, which is crucial for ATP production and macromolecular synthesis in proliferating cells. Studies have shown that inhibiting c-Myc can effectively disrupt these processes, highlighting its role as a master regulator of metabolism .
- Glutamine Metabolism : Research indicates that c-Myc alters glutamine metabolism by repressing certain miRNAs, which leads to increased expression of mitochondrial glutaminase. This mechanism connects c-Myc regulation with cellular survival under metabolic stress, presenting another potential therapeutic target .
Case Studies and Research Findings
Mechanism of Action
c-Myc Peptide exerts its effects by mimicking the c-Myc protein’s ability to bind DNA and regulate gene transcription. It forms a heterodimer with the Max protein, which then binds to specific DNA sequences known as E-boxes (CANNTG). This binding regulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The c-Myc/Max complex recruits other transcriptional co-activators, such as TRRAP and GCN5, to modulate chromatin structure and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare c-Myc peptide analogs based on origin, mechanism, binding affinity, and biological effects:
Key Comparative Insights:
This compound TFA vs. Myc Tag Peptide: While both are derived from c-Myc, the former disrupts oncogenic signaling, whereas the latter serves as a research tool to elute Myc-tagged proteins in immunoassays .
Nu Peptide vs. QW10 : Both target the c-Myc G4 promoter but differ in origin and binding kinetics. The Nu peptide (nucleolin-derived) exhibits selectivity for c-Myc G4 over other quadruplexes, while QW10’s binding affinity (Kb = 0.05–0.3 mM) is influenced by potassium ions and PEG concentration .
Bac-ELP1-H1 vs. Int-H1-S6A,F8A : These peptides inhibit c-MYC/MAX dimerization but employ distinct strategies. Bac-ELP1-H1 uses a cell-penetrating motif for intracellular delivery, whereas Int-H1-S6A,F8A leverages an Antennapedia-derived sequence for membrane translocation. Int-H1-S6A,F8A shows higher potency (IC50 = 1–10 µM) compared to earlier small-molecule inhibitors (e.g., IIA6B17, IC50 = 50–125 µM) .
Mellitin : Unlike direct c-Myc inhibitors, mellitin indirectly suppresses c-MYC via MAPK14 inhibition, demonstrating broader pathway modulation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
